![molecular formula C19H14N2O3 B5782193 N-2-biphenylyl-2-nitrobenzamide](/img/structure/B5782193.png)
N-2-biphenylyl-2-nitrobenzamide
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Overview
Description
N-2-biphenylyl-2-nitrobenzamide (BP2NB) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BP2NB is a yellow crystalline powder that has a molecular weight of 309.32 g/mol. This compound is synthesized by the reaction of 2-nitrobenzoyl chloride with biphenyl-2-amine. BP2NB has been studied for its potential use as a fluorescent probe, as well as its ability to inhibit the activity of certain enzymes.
Mechanism of Action
The mechanism of action of N-2-biphenylyl-2-nitrobenzamide as a fluorescent probe involves the binding of the compound to a target protein, resulting in a change in the fluorescence intensity or wavelength. The mechanism of action of N-2-biphenylyl-2-nitrobenzamide as an enzyme inhibitor involves the binding of the compound to the active site of the enzyme, thereby preventing the substrate from binding and inhibiting the enzyme activity.
Biochemical and Physiological Effects:
N-2-biphenylyl-2-nitrobenzamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. As a fluorescent probe, N-2-biphenylyl-2-nitrobenzamide has been used to study protein conformational changes and protein-protein interactions. As an enzyme inhibitor, N-2-biphenylyl-2-nitrobenzamide has been investigated for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
Advantages and Limitations for Lab Experiments
N-2-biphenylyl-2-nitrobenzamide has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, there are also limitations to the use of N-2-biphenylyl-2-nitrobenzamide, including its potential toxicity and limited solubility in certain solvents.
Future Directions
There are several potential future directions for research on N-2-biphenylyl-2-nitrobenzamide. One area of interest is the development of new materials based on N-2-biphenylyl-2-nitrobenzamide for use in optoelectronics and sensing applications. Another area of interest is the investigation of the potential therapeutic applications of N-2-biphenylyl-2-nitrobenzamide as an enzyme inhibitor for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-2-biphenylyl-2-nitrobenzamide and to optimize its use in various scientific applications.
In conclusion, N-2-biphenylyl-2-nitrobenzamide is a chemical compound that has shown significant potential for use in various scientific fields. Its ability to act as a fluorescent probe and enzyme inhibitor has led to numerous studies investigating its potential applications in biochemistry, pharmacology, and materials science. While there are limitations to its use, N-2-biphenylyl-2-nitrobenzamide remains a promising compound for future research and development.
Synthesis Methods
The synthesis of N-2-biphenylyl-2-nitrobenzamide involves the reaction of 2-nitrobenzoyl chloride with biphenyl-2-amine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in a yield of around 70%. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
N-2-biphenylyl-2-nitrobenzamide has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and materials science. In biochemistry, N-2-biphenylyl-2-nitrobenzamide has been used as a fluorescent probe for the detection of protein conformational changes. In pharmacology, N-2-biphenylyl-2-nitrobenzamide has been investigated for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. In materials science, N-2-biphenylyl-2-nitrobenzamide has been used as a building block for the synthesis of new materials with potential applications in optoelectronics and sensing.
properties
IUPAC Name |
2-nitro-N-(2-phenylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-19(16-11-5-7-13-18(16)21(23)24)20-17-12-6-4-10-15(17)14-8-2-1-3-9-14/h1-13H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHFAVMYAQOCIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198881 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-2-biphenylyl-2-nitrobenzamide |
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